DREADD Agonist 21: A Technical Guide to a Novel Chemogenetic Actuator
DREADD Agonist 21: A Technical Guide to a Novel Chemogenetic Actuator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have become a cornerstone of modern neuroscience and cell biology, offering precise spatiotemporal control over cellular signaling.[1][2][3] DREADD Agonist 21 (C21), also known as Compound 21, has emerged as a potent and selective actuator for muscarinic-based DREADDs, presenting a valuable alternative to the first-generation agonist, Clozapine-N-oxide (CNO).[2][4] This guide provides a comprehensive technical overview of DREADD Agonist 21, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its application.
C21, with the chemical name 11-(1-Piperazinyl)-5H-dibenzo[b,e]diazepine, was developed to address a key limitation of CNO: its in vivo metabolic conversion to clozapine, a compound with its own complex pharmacological profile. C21 does not metabolize to clozapine, exhibits excellent bioavailability and brain penetrability, making it a reliable tool for in vivo studies where off-target effects of clozapine are a concern. It is a potent agonist for both excitatory (hM3Dq, hM1Dq) and inhibitory (hM4Di) muscarinic DREADDs.
Mechanism of Action
DREADD Agonist 21 functions as a selective agonist at mutated human muscarinic acetylcholine receptors (mAChRs) that have been engineered to be insensitive to the endogenous ligand, acetylcholine (ACh). These engineered receptors, upon binding C21, activate specific intracellular signaling cascades depending on the G-protein they are coupled to.
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Excitatory DREADDs (Gq-coupled): hM3Dq and hM1Dq are coupled to the Gq signaling pathway. Upon activation by C21, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to neuronal depolarization and increased cellular activity.
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Inhibitory DREADDs (Gi-coupled): hM4Di is coupled to the Gi signaling pathway. C21 binding to hM4Di leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This pathway can also lead to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and neuronal inhibition.
C21 exhibits greater than 10-fold higher affinity for hM1Dq and hM4Di DREADDs compared to their wild-type counterparts and displays minimal to no agonist activity at wild-type M3 receptors. However, it is important to note that at higher concentrations, C21 can show weak to moderate binding affinity at a range of wild-type G protein-coupled receptors (GPCRs), which may translate to functional antagonism. Therefore, careful dose-response studies and appropriate control experiments are crucial.
Quantitative Data
The following tables summarize the quantitative pharmacological data for DREADD Agonist 21.
Table 1: Binding Affinities (pKi) of DREADD Agonist 21 and Other Ligands at Muscarinic DREADDs and Wild-Type Receptors.
| Ligand | hM1Dq | hM4Di | hM1 (Wild-Type) | hM4 (Wild-Type) |
| DREADD Agonist 21 (C21) | 7.20 | 6.75 | 5.97 | 5.44 |
| Clozapine-N-oxide (CNO) | >10-fold higher than WT | >10-fold higher than WT | Low Affinity | Low Affinity |
| Acetylcholine (ACh) | >10-fold lower than WT | >10-fold lower than WT | High Affinity | High Affinity |
| Perlapine | Small increase vs. WT | Small increase vs. WT | Low Affinity | Low Affinity |
Data compiled from Thompson et al., 2018.
Table 2: Potency (pEC50) of DREADD Agonist 21 at Muscarinic DREADDs.
| DREADD Receptor | pEC50 | Assay Type |
| hM1Dq | 8.91 | pERK Assay |
| hM3Dq | 8.48 | Calcium Mobilization |
| hM4Di | 7.77 | pERK Assay |
Data compiled from Thompson et al., 2018 and other sources.
Table 3: Pharmacokinetic Properties of DREADD Agonist 21 in Mice.
| Parameter | Value |
| Bioavailability | Excellent |
| Brain Penetrability | Excellent |
| Plasma Protein Binding | 95.1% |
| Brain Protein Binding | 95% |
| Metabolism | Does not back-metabolize to clozapine |
Data compiled from various sources.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay (Competition)
This protocol is adapted from the methods described by the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP).
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Cell Culture and Membrane Preparation:
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Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the DREADD of interest (e.g., hM3Dq, hM4Di).
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Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
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Centrifuge the homogenate at 1,000 x g to remove nuclei and large debris.
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Centrifuge the supernatant at 20,000 x g to pellet the membranes.
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Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
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Resuspend the final pellet in assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine protein concentration.
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Binding Assay:
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In a 96-well plate, add membrane preparation (3-20 µg protein for cells), a fixed concentration of a suitable radioligand (e.g., [3H]-NMS), and varying concentrations of DREADD Agonist 21.
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For non-specific binding, use a high concentration of a non-labeled antagonist (e.g., 100 µM atropine).
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Incubate the plate at 30°C for 60 minutes with gentle agitation.
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Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
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Wash the filters multiple times with ice-cold wash buffer.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the logarithm of the competitor concentration (C21).
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Determine the IC50 value from the resulting sigmoidal curve.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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2. Gq-Mediated Calcium Mobilization Assay (FLIPR)
This protocol is for measuring the activation of Gq-coupled DREADDs like hM3Dq.
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Cell Preparation:
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Plate CHO or HEK293 cells stably expressing hM3Dq in a 96-well black-walled, clear-bottom plate and culture overnight.
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
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Wash the cells with assay buffer (e.g., Krebs buffer) to remove excess dye.
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Assay Procedure:
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Prepare serial dilutions of DREADD Agonist 21 in the assay buffer.
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Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to measure baseline fluorescence.
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The instrument will then automatically add the different concentrations of C21 to the wells.
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Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
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Data Analysis:
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Calculate the change in fluorescence from baseline (ΔF/F) for each well.
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Plot the peak fluorescence change against the logarithm of the agonist concentration.
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Fit the data to a dose-response curve to determine the EC50 value.
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3. ERK1/2 Phosphorylation (pERK) Assay
This protocol can be used to measure the activation of both Gq- and Gi-coupled DREADDs.
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Cell Stimulation:
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Plate cells expressing the DREADD of interest in a 96-well plate and culture overnight.
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Serum-starve the cells for 6 hours to reduce baseline pERK levels.
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Stimulate the cells with varying concentrations of DREADD Agonist 21 for a predetermined optimal time (e.g., 5-15 minutes) at 37°C.
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Detection:
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Lyse the cells and measure the levels of phosphorylated ERK1/2 using a suitable detection method, such as an AlphaScreen SureFire assay or a sandwich ELISA.
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Data Analysis:
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Normalize the pERK signal to the total ERK or a housekeeping protein.
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Plot the normalized pERK signal against the logarithm of the agonist concentration.
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Fit the data to a dose-response curve to determine the EC50 value.
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In Vivo Experiments
1. Stereotaxic Surgery for DREADD Delivery
This protocol outlines the general procedure for delivering an adeno-associated virus (AAV) encoding the DREADD of interest into a specific brain region of a rodent.
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Animal Preparation:
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Anesthetize the animal (e.g., mouse or rat) with isoflurane.
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Secure the animal in a stereotaxic frame.
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Shave and clean the surgical area on the scalp.
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Make a midline incision to expose the skull.
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Viral Injection:
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Identify the target brain coordinates using a stereotaxic atlas.
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Drill a small craniotomy over the target area.
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Lower a microinjection needle or glass pipette containing the AAV-DREADD construct to the desired depth.
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Infuse the virus at a slow rate (e.g., 0.1-0.3 µL/min).
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Slowly retract the needle after a waiting period to allow for diffusion.
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Suture the incision and provide post-operative care.
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Allow 3-4 weeks for viral expression before proceeding with C21 administration.
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2. DREADD Agonist 21 Administration and Behavioral Testing
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Agonist Preparation and Administration:
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Dissolve DREADD Agonist 21 in a suitable vehicle, such as saline or a small amount of DMSO in saline. A water-soluble dihydrochloride salt of C21 is also available.
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Administer C21 via intraperitoneal (i.p.) injection at a dose typically ranging from 0.3 to 3.0 mg/kg. The optimal dose should be determined empirically for each experimental paradigm.
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It is crucial to include control groups: animals expressing the DREADD receiving vehicle, and animals not expressing the DREADD receiving C21, to control for off-target effects.
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Behavioral Testing:
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Habituate the animals to the testing environment and procedures to minimize stress.
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Conduct the behavioral paradigm at a time point corresponding to the peak effect of C21, which is typically effective at least 15 minutes after i.p. injection.
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At the end of the experiment, perfuse the animals and perform histological verification of DREADD expression in the target brain region.
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Visualizations
